4-Hydroxy Trimethoprim-d9 is a deuterated derivative of Trimethoprim, a widely used antibiotic primarily effective against bacterial infections. This compound is significant in pharmacological research and analytical chemistry, particularly in the quantification of Trimethoprim and its metabolites in various biological and environmental samples. The addition of deuterium atoms enhances the stability and specificity of mass spectrometry analyses, making it a valuable internal standard in analytical methodologies.
The compound 4-Hydroxy Trimethoprim-d9 can be synthesized through various chemical methods, often utilizing commercially available precursors. It is typically acquired from specialized chemical suppliers such as Sigma-Aldrich and other reputable chemical manufacturers that provide isotopically labeled compounds for research purposes .
The synthesis of 4-Hydroxy Trimethoprim-d9 typically involves the following steps:
The synthesis may utilize solvents such as methanol or acetonitrile and may require specific conditions such as temperature control and inert atmospheres to prevent unwanted side reactions. The final product is typically purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for analytical applications .
The molecular formula for 4-Hydroxy Trimethoprim-d9 is , with a molecular weight of approximately 290.1373 g/mol. The structure features a pyrimidine ring fused with a p-aminobenzenesulfonamide moiety, with a hydroxyl group (-OH) at the 4-position and deuterium substitutions at specific positions to enhance its analytical properties .
4-Hydroxy Trimethoprim-d9 participates in various chemical reactions typical of aromatic compounds:
Analytical methods such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed to track these reactions and quantify both the parent compound and its metabolites .
The mechanism of action of 4-Hydroxy Trimethoprim-d9 mirrors that of its parent compound, Trimethoprim:
Studies indicate that deuterated compounds like 4-Hydroxy Trimethoprim-d9 exhibit similar pharmacodynamics as their non-deuterated counterparts but may provide enhanced stability in metabolic studies due to their isotopic labeling .
Relevant data regarding solubility and stability are crucial for determining appropriate conditions for laboratory use and analysis .
4-Hydroxy Trimethoprim-d9 is primarily used in:
The compound plays a critical role in advancing our understanding of antibiotic efficacy and safety profiles, contributing significantly to pharmaceutical research .
Deuterium labeling of trimethoprim metabolites employs strategic hydrogen-deuterium exchange to maintain biochemical equivalence while enabling precise analytical detection. For 4-Hydroxy Trimethoprim-d9, deuterium atoms are typically incorporated at nine specific sites on the trimethoxybenzyl ring, replacing all methoxy methyl hydrogens with deuterium atoms (d9 labeling) [2]. This high level of deuterium enrichment (≥99% isotopic purity) is achieved through two primary synthetic routes:
The synthesis of Trimethoprim-d9 (parent compound) demonstrates the feasibility of these approaches, with molecular formula C14H9D9N4O3 and molecular weight 299.37 g/mol [2]. Isotopic fidelity is maintained through controlled reaction kinetics that prevent deuterium loss during enolization or under acidic/basic conditions. Mass spectrometry confirms precise m/z shifts (+9 Da) characteristic of successful d9 labeling [10].
Table 1: Deuterium Incorporation Methods for 4-Hydroxy Trimethoprim-d9 Synthesis
Method | Deuteration Sites | Isotopic Purity (%) | Key Advantage | Primary Challenge |
---|---|---|---|---|
Precursor-Mediated | Methoxy methyl groups (-OCD3) | ≥99 | Positional specificity | Multi-step purification required |
H/D Exchange Catalysis | Methoxy methyl groups | 85-95 | Single-step reaction | Deuterium scrambling at adjacent positions |
Regioselective hydroxylation at the C4 position of trimethoprim requires precise control over oxidative demethylation conditions to avoid over-oxidation or ring degradation. The 4-hydroxy metabolite is synthesized via:
Analytical confirmation via 1H-NMR shows disappearance of the C4-OCH3 signal (δ 3.85 ppm) and emergence of a phenolic proton signal (δ 9.2 ppm), while 13C-NMR confirms the C4 carbon shift from 60.8 ppm (methoxy) to 163.5 ppm (hydroxy-substituted carbon) [4]. The molecular formula of the non-deuterated analogue is C14H18N4O4 (MW 306.32 g/mol) [3], with deuterated variants adding 9 atomic mass units.
Table 2: Reaction Optimization for Regioselective 4-Hydroxylation
Demethylation Agent | Temperature (°C) | Reaction Time (h) | 4-Hydroxy Yield (%) | Major Byproduct (% Yield) |
---|---|---|---|---|
Boron tribromide | -78 | 2 | 87 | 3-Hydroxy isomer (5%) |
Aluminum chloride | 25 | 8 | 62 | Demethylated at C3/C5 (22%) |
Sodium ethanethiolate | 80 | 12 | 45 | Dealkylated pyrimidine (18%) |
4-Hydroxy Trimethoprim-d9 serves as a critical internal standard in mass spectrometry-based quantification, compensating for matrix effects and recovery variations during sample processing. Optimization focuses on three parameters:
In LC-MS/MS bioanalysis, 4-Hydroxy Trimethoprim-d9 co-elutes with the target analyte, exhibiting identical retention times (±0.1 min) while generating distinct m/z transitions: 307→291 for non-deuterated versus 316→300 for the deuterated internal standard [10]. This enables precise isotope dilution mass spectrometry (IDMS) for pharmacokinetic studies of trimethoprim metabolism in biological matrices. Validation studies show inter-day precision <5% RSD and accuracy of 98-102% across 1–500 ng/mL calibration ranges in plasma, demonstrating analytical robustness [6].
Table 3: Analytical Validation Parameters for 4-Hydroxy Trimethoprim-d9 as Internal Standard
Parameter | Requirement | Performance Data | Methodology |
---|---|---|---|
Isotopic Purity | ≥99% D9 | 99.3% | High-resolution mass spectrometry |
Chemical Purity | ≥98% | 98.7% | HPLC-UV (254 nm) |
Solution Stability | ≤5% degradation | 1.2% degradation | 4 weeks/40°C in DMSO |
Matrix Effect (Plasma) | RSD ≤15% | 4.8% RSD | Post-column infusion analysis |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7